Deoxy Fesoterodine is a chemical compound that is derived from Fesoterodine, which is primarily used as a medication for treating overactive bladder syndrome. It acts as a muscarinic acetylcholine receptor inhibitor and is classified as a prodrug, meaning it is metabolized in the body to produce an active form that exerts therapeutic effects. The molecular formula of Deoxy Fesoterodine is , with a molecular weight of approximately 195.58 g/mol .
Deoxy Fesoterodine can be synthesized from Fesoterodine through various chemical processes. Its classification falls under the category of pharmaceutical compounds, specifically those designed to interact with the nervous system to manage urinary conditions. As a derivative of Fesoterodine, it shares similar pharmacological properties but may exhibit different efficacy or side effects due to structural modifications.
The synthesis of Deoxy Fesoterodine typically involves several key steps, beginning with the preparation of intermediates derived from 3,3-diphenylpropylamines. These intermediates are crucial for the final synthesis of Fesoterodine and its derivatives. The process includes:
The use of solvents such as methanol and dichloromethane is common in these reactions, ensuring optimal conditions for high yield and purity of the final product .
The molecular structure of Deoxy Fesoterodine can be represented as follows:
The structural analysis indicates that Deoxy Fesoterodine retains functional groups essential for its interaction with biological targets while lacking certain substituents present in its parent compound, potentially altering its pharmacokinetic properties .
Deoxy Fesoterodine can undergo several chemical reactions typical of amines and esters:
These reactions are critical for understanding the stability and bioavailability of Deoxy Fesoterodine in pharmaceutical formulations .
Deoxy Fesoterodine functions primarily as a muscarinic acetylcholine receptor antagonist. Upon administration, it is metabolized into its active form, which binds to muscarinic receptors in the bladder:
The mechanism emphasizes the importance of metabolic conversion in achieving therapeutic effects, characteristic of prodrugs .
These properties are essential for formulation development and influence how Deoxy Fesoterodine is administered in clinical settings .
Deoxy Fesoterodine serves primarily in pharmacological applications related to urology. Its main uses include:
Research continues into optimizing its formulation for improved delivery systems, aiming to enhance patient compliance and therapeutic outcomes .
Deoxy Fesoterodine is systematically named as [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate [1] [4]. This IUPAC designation precisely defines its molecular architecture: a chiral phenylpropylamine core esterified with isobutyric acid and featuring a para-methylphenyl group. The compound's stereochemistry is explicitly specified by the (1S) configuration, indicating the presence of a single enantiomer essential for biological activity in related compounds [1].
Key identifiers include:
Table 1: Chemical Identifiers of Deoxy Fesoterodine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
CAS Registry Number | 895137-81-2 |
Molecular Formula | C26H37NO2 |
Molecular Weight | 395.58 g/mol |
Country of Origin (Commercial) | India [1] |
The compound is commercially supplied with comprehensive analytical characterization data (e.g., NMR, HPLC, mass spectrometry) meeting regulatory standards for pharmaceutical intermediates [1]. Its primary industrial use is confined to synthetic and quality control applications rather than therapeutic use, with suppliers explicitly noting it is "not approved for human consumption" [1] [6].
Deoxy Fesoterodine occupies a central position in the structural continuum between tolterodine and fesoterodine derivatives. Its molecular framework serves as the foundational scaffold for these therapeutically significant compounds:
Relationship to Tolterodine: Deoxy Fesoterodine is isostructural with tolterodine except for the absence of the hydroxymethyl group (–CH2OH) at the para position of the phenyl ring. This structural difference positions it as a direct metabolic precursor in tolterodine biotransformation [3] [7]. Tolterodine undergoes CYP2D6-mediated oxidation to yield Deoxy Fesoterodine (also known as 5-hydroxymethyl tolterodine in its tautomeric form), which subsequently converts to the pharmacologically active 5-HMT [7] [9].
Relationship to Fesoterodine: Deoxy Fesoterodine shares near-identical lipophilic character with fesoterodine but lacks the latter's hydroxymethyl ester moiety critical for prodrug activation. Fesoterodine contains a 4-hydroxymethyl group esterified with isobutyric acid, whereas Deoxy Fesoterodine has a simple methyl substituent at the equivalent position [3] [7]. This subtle variation prevents enzymatic hydrolysis, making Deoxy Fesoterodine metabolically stable compared to its ester-containing counterparts.
Table 2: Structural Comparison of Deoxy Fesoterodine with Related Compounds
Compound | Key Structural Feature at Para Position | Metabolic Activation Pathway |
---|---|---|
Deoxy Fesoterodine | Methyl group (–CH3) | Not a prodrug; metabolic endpoint |
Fesoterodine | Hydroxymethyl ester (–CH2OCOCH(CH3)2) | Esterase hydrolysis → 5-HMT |
Tolterodine | Hydroxymethyl group (–CH2OH) | CYP2D6 oxidation → Deoxy Fesoterodine → 5-HMT |
5-HMT (Active Metabolite) | Hydroxymethyl group (–CH2OH) | Direct receptor binding |
The stereochemical integrity at the chiral center (C1 of the propyl chain) remains consistent across these compounds, with the (S)-configuration conserved to maintain muscarinic receptor affinity [3] [7].
Metabolic Role: Tolterodine Biotransformation
Deoxy Fesoterodine functions as a key metabolic intermediate in the biological processing of tolterodine. In CYP2D6 extensive metabolizers (EM phenotype), tolterodine undergoes sequential oxidation:
This metabolic pathway exhibits significant polymorphism due to CYP2D6 genetic variations. Poor metabolizers (PM phenotype) demonstrate impaired conversion, leading to elevated tolterodine concentrations but negligible Deoxy Fesoterodine and 5-HMT levels. Consequently, PMs experience altered pharmacological profiles compared to EMs [7] [9].
Table 3: Metabolic and Synthetic Pathways Involving Deoxy Fesoterodine
Role | Pathway | Key Features |
---|---|---|
Metabolite of Tolterodine | Tolterodine → [Oxidation] → Deoxy Fesoterodine → 5-HMT | CYP2D6-dependent; exhibits pharmacogenetic variability |
Synthetic Intermediate for Fesoterodine | Deoxy Fesoterodine → [Regioselective Hydroxylation] → 5-HMT precursor → Esterification → Fesoterodine | Avoids CYP2D6 polymorphism; enables controlled production [1] [7] |
Synthetic Role: Fesoterodine Production
As a synthetic intermediate, Deoxy Fesoterodine provides the foundational structure for efficient fesoterodine synthesis. Industrial routes typically involve:
This synthetic approach bypasses the metabolic unpredictability of tolterodine processing, ensuring consistent production of fesoterodine as a pure prodrug. Manufacturers utilize Deoxy Fesoterodine in analytical method development (AMV), quality control (QC), and commercial synthesis for Abbreviated New Drug Applications (ANDA), highlighting its regulatory significance [1] [6]. The compound's stability under controlled storage conditions (cool, dry, inert atmosphere) facilitates these industrial applications [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: